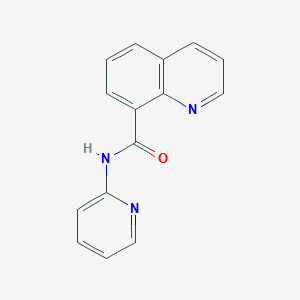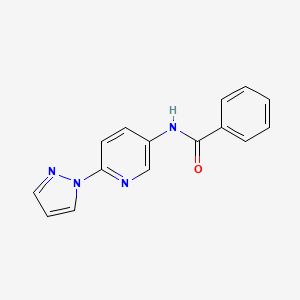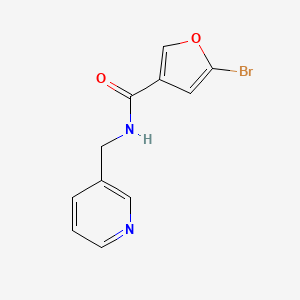
N-pyridin-2-ylquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pyridin-2-ylquinoline-8-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of N-pyridin-2-ylquinoline-8-carboxamide is not fully understood. However, it has been shown to inhibit the activity of several protein kinases, including c-Src, which is involved in cell proliferation and migration. It has also been shown to inhibit the activity of other enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-pyridin-2-ylquinoline-8-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to reduce the production of inflammatory cytokines, which are involved in the development of many diseases. The compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-pyridin-2-ylquinoline-8-carboxamide in lab experiments is its high potency and specificity for protein kinases. Additionally, it has been shown to have low toxicity in vitro and in vivo. However, one limitation is that the compound may have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-pyridin-2-ylquinoline-8-carboxamide. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail, particularly in relation to its effects on protein kinases. Additionally, the compound may be studied for its potential use in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of N-pyridin-2-ylquinoline-8-carboxamide can be achieved through a variety of methods, including the reaction of 2-aminopyridine with 8-bromoquinoline, followed by the addition of a carboxylic acid derivative. Other methods include the reaction of 2-aminoquinoline with pyridine-2-carboxylic acid, followed by the addition of an acid chloride derivative. These methods have been optimized to produce high yields of the compound with good purity.
Scientific Research Applications
N-pyridin-2-ylquinoline-8-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, it has been studied for its potential use as an inhibitor of protein kinases, which are important enzymes involved in many cellular processes. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-pyridin-2-ylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(18-13-8-1-2-9-16-13)12-7-3-5-11-6-4-10-17-14(11)12/h1-10H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYECAVHMPOXSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-2-ylquinoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)
![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)


![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)

